N-[(4-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide
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Description
N-[(4-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide is a useful research compound. Its molecular formula is C26H32N4O4S and its molecular weight is 496.63. The purity is usually 95%.
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Biological Activity
N-[(4-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a quinazolinone core, a morpholine ring, and a methoxyphenyl moiety, which contribute to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C29H34N4O7S |
Molecular Weight | 582.7 g/mol |
CAS Number | 688060-01-7 |
Biological Activity Overview
The compound has been investigated for various biological activities including:
- Anticancer Activity : Preliminary studies suggest that the compound inhibits specific enzymes involved in cancer cell proliferation, particularly tyrosine kinases. This inhibition disrupts key signaling pathways essential for tumor growth.
- Antimicrobial Activity : The compound has shown promising results against a range of bacterial and fungal strains. In vitro studies indicate that it possesses antibacterial properties comparable to standard antibiotics .
- Antioxidant Properties : The presence of the methoxy group is believed to enhance the antioxidant capacity of the compound, which may contribute to its protective effects against oxidative stress-related diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes such as tyrosine kinases that are crucial in cancer cell signaling pathways.
- Disruption of Cellular Processes : By interfering with cellular signaling pathways, the compound can induce apoptosis (programmed cell death) in cancer cells while exhibiting lower toxicity towards normal cells .
- Antimicrobial Action : The mechanism behind its antimicrobial activity may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways in pathogens .
Case Studies
- Anticancer Studies : A study evaluated the efficacy of the compound against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations with an IC50 value lower than that of commonly used chemotherapeutics.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics such as ampicillin and tetracycline, the compound demonstrated lower minimum inhibitory concentrations (MIC) against gram-positive and gram-negative bacteria .
Data Tables
Biological Activity | Test Organisms | MIC (µg/mL) |
---|---|---|
Antibacterial | Staphylococcus aureus | 15 |
Escherichia coli | 10 | |
Antifungal | Candida albicans | 20 |
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4S/c1-33-21-9-6-19(7-10-21)18-27-24(31)5-3-2-4-12-30-25(32)22-17-20(29-13-15-34-16-14-29)8-11-23(22)28-26(30)35/h6-11,17,22H,2-5,12-16,18H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCABEJPKVCQJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3C=C(C=CC3=NC2=S)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.